

Physicochemical Properties of Gallic Acid PEG4 Ester: A Technical Overview

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Compound of Interest

Compound Name: Gallic acid PEG4 ester

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This technical guide provides a comprehensive analysis of the known physicochemical properties of **Gallic acid PEG4 ester**. Due to the limited availability of public data for this specific molecule, this document also includes relevant data for the parent molecule, gallic acid, and a closely related diester, PEG-digallate, to provide a comparative context.

Introduction

Gallic acid, a naturally occurring phenolic acid, is a well-documented antioxidant with a range of biological activities.^[1] PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a common strategy in drug development to enhance solubility, stability, and pharmacokinetic profiles. **Gallic acid PEG4 ester** represents a molecule where a four-unit PEG chain is attached to gallic acid via an ester linkage, theoretically combining the therapeutic benefits of gallic acid with the drug delivery advantages of PEGylation.

Physicochemical Data

Quantitative data for **Gallic acid PEG4 ester** is not extensively available in peer-reviewed literature. The following table summarizes the available data for the parent compound, gallic acid, and provides some characterization details for a related PEG-digallate compound.

Property	Gallic Acid	Gallic Acid PEG4 Ester	PEG-Digallate
Molecular Formula	C ₇ H ₆ O ₅	C ₁₅ H ₂₂ O ₉	Not Specified
Molecular Weight	170.12 g/mol [1]	Estimated: ~362.33 g/mol	Not Specified
Aqueous Solubility	1.072 g/100 g solvent (at 298.15 K)[2]	Data not available. Expected to be higher than gallic acid due to the hydrophilic PEG chain.[3]	Data not available
logP	0.70[1]	Data not available. Expected to be lower than gallic acid n-alkyl esters of similar chain length due to the ether oxygens in the PEG chain.	Data not available
pKa	Not specified in search results	Data not available	Data not available
UV-Vis λmax	277 nm[4][5]	Data not available	295 nm[4][5][6]
Thermal Stability	Stable up to 87°C, with decomposition phases between 220-264°C.[4][5]	Data not available	Thermally stable, characterized by TGA. [4][6]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Gallic acid PEG4 ester** are not readily available. However, based on literature for similar compounds, the following methodologies can be adapted.

Synthesis of PEG-Digallate (as a proxy)

A green, solvent-free synthesis method has been reported for a PEG-digallate.[4][6]

- Reaction: Gallic acid and polyethylene glycol are reacted in a 1:1 molar ratio in an Erlenmeyer flask.
- Conditions: The solid-solid reaction is carried out without a solvent.
- Characterization: The resulting diester is characterized using Fourier-transform infrared (FTIR) spectroscopy, proton and carbon nuclear magnetic resonance (^1H and ^{13}C NMR), thermogravimetric analysis (TGA), X-ray diffraction (XRD), and scanning electron microscopy (SEM).[4][6]

Determination of Aqueous Solubility (Shake-Flask Method)

This widely used method can be employed to determine the aqueous solubility of **Gallic acid PEG4 ester**.

- Procedure: An excess amount of the compound is added to a known volume of water in a flask. The flask is then agitated in a constant temperature water bath until equilibrium is reached.
- Analysis: The saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

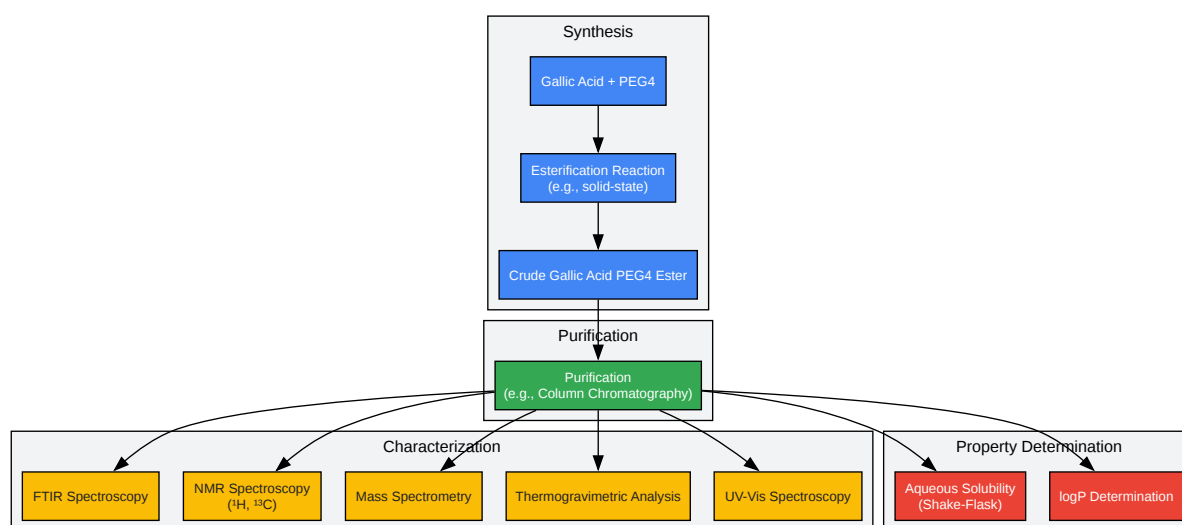
Determination of logP (Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

- Procedure: A solution of the compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases.
- Analysis: The concentration of the compound in each phase is measured after separation of the layers. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a PEGylated gallic acid derivative.



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Caption: Synthesis and Characterization Workflow.

Conclusion

While direct, comprehensive physicochemical data for **Gallic acid PEG4 ester** remains elusive in the public domain, this guide provides a foundational understanding based on the properties of its parent molecule and related compounds. The provided experimental methodologies offer

a starting point for researchers to fully characterize this promising molecule. Further investigation is warranted to elucidate the precise physicochemical properties of **Gallic acid PEG4 ester** to unlock its full potential in pharmaceutical and other applications.

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